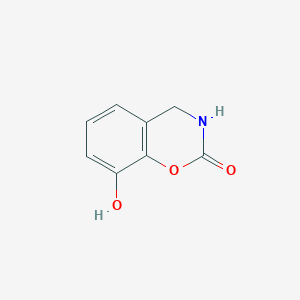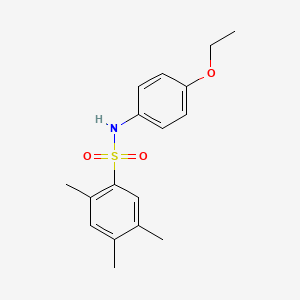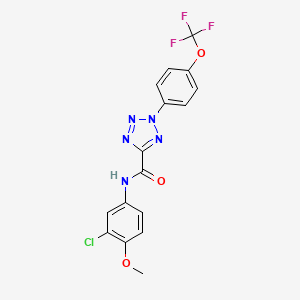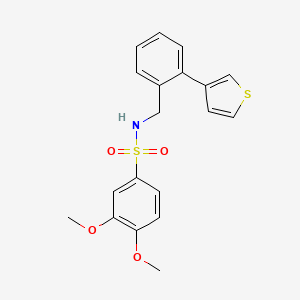![molecular formula C13H9F2NO4S B2783847 2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid CAS No. 327103-13-9](/img/structure/B2783847.png)
2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFB is a member of the sulfonylurea family of compounds, which are known to have hypoglycemic effects.
Mecanismo De Acción
The mechanism of action of DFB involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells. This leads to the depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels, which triggers insulin secretion. DFB also inhibits the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can help to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
DFB has been shown to have a number of biochemical and physiological effects. It has been found to increase insulin secretion, lower blood glucose levels, reduce inflammation, and protect against oxidative stress. Additionally, DFB has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFB in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the regulation of insulin secretion and the role of KATP channels in this process. Additionally, DFB has been shown to have low toxicity and good stability, making it a safe and reliable compound to work with.
One limitation of using DFB in lab experiments is its relatively low potency compared to other sulfonylurea compounds. This can make it difficult to achieve significant effects at low concentrations. Additionally, DFB has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are a number of future directions for research on DFB. One area of interest is the development of more potent analogs of DFB that can achieve greater effects at lower concentrations. Additionally, further research is needed to fully understand the neuroprotective effects of DFB and its potential applications in the treatment of neurodegenerative disorders. Finally, research on the anti-inflammatory and antioxidant properties of DFB may lead to its use in the treatment of other diseases beyond diabetes.
Métodos De Síntesis
The synthesis of DFB involves the reaction of 2,4-difluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to yield DFB. The yield of DFB from this synthesis method is typically around 70-80%.
Aplicaciones Científicas De Investigación
DFB has been extensively studied for its potential applications in the treatment of diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels. Additionally, DFB has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4S/c14-8-5-6-12(10(15)7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGFJAOVXUSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)

![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2783767.png)
![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)

![5-Methyl-2-piperidino[1,6]naphthyridine](/img/structure/B2783770.png)
![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)
